molecular formula C13H21BN2Sn B12575808 2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine CAS No. 195307-44-9

2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine

Cat. No.: B12575808
CAS No.: 195307-44-9
M. Wt: 334.84 g/mol
InChI Key: FKDRWGZKRYJZIC-UHFFFAOYSA-N
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Description

2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine is an organometallic compound that features a unique combination of boron, nitrogen, and tin atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine typically involves the reaction of a diazaborolidine precursor with a stannylated phenylacetylene derivative. The reaction is often catalyzed by palladium complexes, which facilitate the insertion of the alkyne into the Sn-B bond of the diazaborolidine . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen and tin-oxygen bonds.

    Reduction: Reduction reactions can lead to the formation of boron-hydrogen and tin-hydrogen bonds.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids and stannic oxides, while reduction can produce boranes and stannanes.

Scientific Research Applications

2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine exerts its effects involves the interaction of its boron and tin atoms with various molecular targets. The boron atom can form stable complexes with diols and other Lewis bases, while the tin atom can participate in organometallic reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various therapeutic and diagnostic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Phenyl-2-(trimethylsilyl)ethenyl]-1,3,2-diazaborolidine
  • 2-[2-Phenyl-2-(trimethylgermyl)ethenyl]-1,3,2-diazaborolidine

Uniqueness

Compared to its silicon and germanium analogs, 2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine exhibits unique reactivity due to the presence of the tin atom. Tin is more electropositive than silicon and germanium, which can influence the compound’s reactivity and stability. This makes it particularly useful in certain catalytic and synthetic applications where other analogs may not perform as well.

Properties

CAS No.

195307-44-9

Molecular Formula

C13H21BN2Sn

Molecular Weight

334.84 g/mol

IUPAC Name

[2-(1,3,2-diazaborolidin-2-yl)-1-phenylethenyl]-trimethylstannane

InChI

InChI=1S/C10H12BN2.3CH3.Sn/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11;;;;/h1-5,7,12-13H,8-9H2;3*1H3;

InChI Key

FKDRWGZKRYJZIC-UHFFFAOYSA-N

Canonical SMILES

B1(NCCN1)C=C(C2=CC=CC=C2)[Sn](C)(C)C

Origin of Product

United States

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